molecular formula C10H7BrClNO B13678430 6-Bromo-2-chloro-4-methoxyquinoline

6-Bromo-2-chloro-4-methoxyquinoline

Cat. No.: B13678430
M. Wt: 272.52 g/mol
InChI Key: NBGXQJAZNOUADA-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-4-methoxyquinoline is a heterocyclic aromatic organic compound. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine, chlorine, and methoxy groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-4-methoxyquinoline typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Chlorination: The chlorine atom is introduced at the 2-position using chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Methoxylation: The methoxy group is introduced at the 4-position using methanol in the presence of a base such as sodium methoxide (NaOCH3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-4-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

Scientific Research Applications

6-Bromo-2-chloro-4-methoxyquinoline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-4-methoxyquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function and activity.

    Pathways Involved: It may modulate signaling pathways, induce apoptosis, and inhibit cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-chloro-2-methylquinoline
  • 6-Bromo-2-chloro-4-methylquinoline
  • 6-Bromo-4-chloro-2-methoxyquinoline

Comparison

6-Bromo-2-chloro-4-methoxyquinoline is unique due to the presence of the methoxy group at the 4-position, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

6-bromo-2-chloro-4-methoxyquinoline

InChI

InChI=1S/C10H7BrClNO/c1-14-9-5-10(12)13-8-3-2-6(11)4-7(8)9/h2-5H,1H3

InChI Key

NBGXQJAZNOUADA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=C1C=C(C=C2)Br)Cl

Origin of Product

United States

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